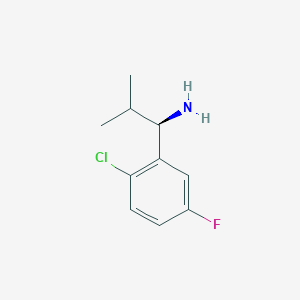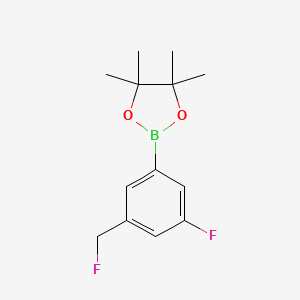
(S)-3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenolhcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with (S)-1-amino-2-propanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted phenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.
Major Products Formed
Applications De Recherche Scientifique
(S)-3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its therapeutic potential in treating certain diseases and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of (S)-3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. It binds to certain enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s hydroxyl and amino groups play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-hydroxybenzaldehyde: Shares structural similarities but lacks the aminoethyl group.
4-(2-Hydroxy-1-(methylamino)ethyl)phenol: Similar structure but without the chlorine atom.
3-Chloro-4-(2-hydroxyethyl)phenol: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
(S)-3-Chloro-4-(2-hydroxy-1-(methylamino)ethyl)phenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H12ClNO2 |
|---|---|
Poids moléculaire |
201.65 g/mol |
Nom IUPAC |
3-chloro-4-[(1S)-2-hydroxy-1-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H12ClNO2/c1-11-9(5-12)7-3-2-6(13)4-8(7)10/h2-4,9,11-13H,5H2,1H3/t9-/m1/s1 |
Clé InChI |
PBPVYBYTAGLVLT-SECBINFHSA-N |
SMILES isomérique |
CN[C@H](CO)C1=C(C=C(C=C1)O)Cl |
SMILES canonique |
CNC(CO)C1=C(C=C(C=C1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13052645.png)
![tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate](/img/structure/B13052647.png)
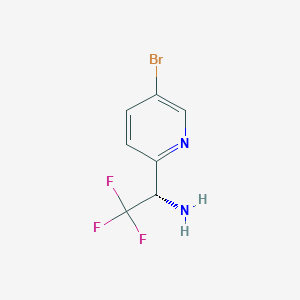
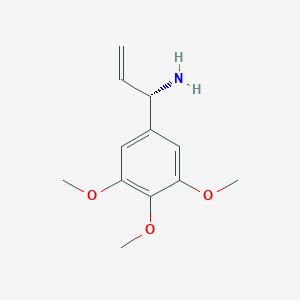

![2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL](/img/structure/B13052672.png)

![Tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13052677.png)
![(5AR,9AR)-1-(6-Ethoxypyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13052691.png)
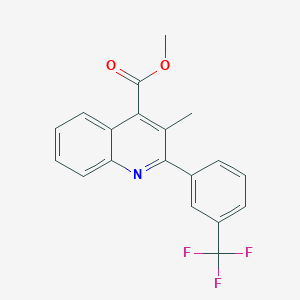

![Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate](/img/structure/B13052702.png)
